molecular formula C9H11N3O3 B2700700 Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate CAS No. 2416234-51-8

Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate

Cat. No.: B2700700
CAS No.: 2416234-51-8
M. Wt: 209.205
InChI Key: CMAMELCOENVZFW-UHFFFAOYSA-N
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Description

Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate is a heterocyclic compound that features an imidazo[1,2-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . Common synthetic methodologies include:

    Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.

    Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.

    Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting biochemical pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and influencing cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function.

Comparison with Similar Compounds

Methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate can be compared with other similar compounds, such as:

By highlighting its unique chemical structure and diverse applications, this compound stands out as a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

methyl 2-(7-oxo-6,8-dihydro-5H-imidazo[1,2-a]pyrimidin-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-15-7(13)4-6-5-12-3-2-10-9(12)11-8(6)14/h2-3,6H,4-5H2,1H3,(H,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAMELCOENVZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CN2C=CN=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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